N-(morpholine-4-carbothioyl)-4-nitrobenzamide

CAS No.: 58415-37-5

Cat. No.: VC5065969

Molecular Formula: C12H13N3O4S

Molecular Weight: 295.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58415-37-5 |

|---|---|

| Molecular Formula | C12H13N3O4S |

| Molecular Weight | 295.31 |

| IUPAC Name | N-(morpholine-4-carbothioyl)-4-nitrobenzamide |

| Standard InChI | InChI=1S/C12H13N3O4S/c16-11(9-1-3-10(4-2-9)15(17)18)13-12(20)14-5-7-19-8-6-14/h1-4H,5-8H2,(H,13,16,20) |

| Standard InChI Key | KBQNYCRXGJDAIJ-UHFFFAOYSA-N |

| SMILES | C1COCCN1C(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Chemical Structure and Nomenclature

Structural Features

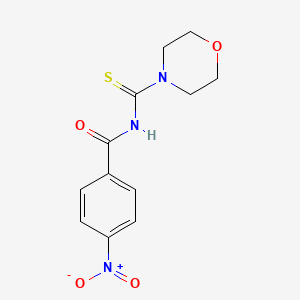

N-(Morpholine-4-carbothioyl)-4-nitrobenzamide consists of three primary components:

-

4-Nitrobenzamide backbone: A benzamide derivative with a nitro group (-NO₂) at the para position.

-

Morpholine-4-carbothioyl group: A thiourea-functionalized morpholine ring (C₄H₈ONS) attached to the amide nitrogen.

-

Thiocarbonyl bridge: A sulfur-containing linkage (-C(=S)-N-) connecting the morpholine and benzamide units.

The molecular formula is C₁₂H₁₃N₃O₄S, with a molecular weight of 295.32 g/mol.

IUPAC Name and SMILES Notation

-

IUPAC Name: N-(morpholine-4-carbothioyl)-4-nitrobenzamide

-

Canonical SMILES: C1COCCN1C(=S)NC(=O)C2=CC=C(C=C2)N+[O-]

Synthesis and Industrial Production

Key Synthetic Routes

The synthesis of N-(morpholine-4-carbothioyl)-4-nitrobenzamide involves two primary steps (Figure 1):

Step 1: Synthesis of 4-Nitrobenzamide

A patented method (RU2103260C1) outlines the production of 4-nitrobenzamide from 4-nitrobenzoic acid :

-

Reaction Conditions:

-

Reactants: 4-Nitrobenzoic acid, ammonium carbamate (NH₂COONH₄), and a catalytic amount of phosphoric acid (H₃PO₄).

-

Temperature: 130–140°C

-

Duration: 2–3 hours

-

Yield: ~85%

-

-

Mechanism: The reaction proceeds via ammonolysis, where the carboxylic acid reacts with ammonium carbamate to form the amide.

Step 2: Incorporation of the Morpholine-4-carbothioyl Group

The thiourea linkage is introduced through a nucleophilic substitution reaction:

-

Reactants:

-

4-Nitrobenzamide

-

Morpholine-4-carbonyl chloride (or equivalent thiocarbonyl transfer reagent)

-

-

Solvent: Anhydrous dichloromethane or dimethylformamide (DMF)

-

Catalyst: Triethylamine (Et₃N) to neutralize HCl byproducts

-

Conditions: Room temperature, 12–24 hours

Industrial-Scale Optimization

For commercial production, continuous flow reactors are employed to enhance yield and purity. Key parameters include:

| Parameter | Optimal Value |

|---|---|

| Reactor Temperature | 25–30°C |

| Residence Time | 30–45 minutes |

| Catalyst Loading | 1.5 mol% H₃PO₄ |

| Purification Method | Recrystallization (Ethanol/Water) |

Physicochemical Properties

Solubility and Stability

-

Solubility:

-

Polar solvents: Highly soluble in DMSO (>50 mg/mL) and DMF.

-

Aqueous buffers: Limited solubility (<1 mg/mL at pH 7.4).

-

-

Stability:

-

Thermal: Decomposes at >200°C (TGA data).

-

Photolytic: Sensitive to UV light; storage in amber vials recommended.

-

Spectroscopic Characterization

| Technique | Key Features |

|---|---|

| ¹H NMR (DMSO-d₆) | - Morpholine protons: δ 3.6–3.8 (m, 4H) |

| - Aromatic protons: δ 8.2 (d, 2H), 8.4 (d, 2H) | |

| ¹³C NMR | - Thiourea carbonyl: δ 180.2 |

| IR (KBr) | - C=O stretch: 1680 cm⁻¹ |

| - NO₂ asymmetric stretch: 1520 cm⁻¹ |

| Property | 4-Nitro Derivative | 3-Nitro Derivative |

|---|---|---|

| Solubility in DMSO | 52 mg/mL | 48 mg/mL |

| Melting Point | 198–200°C | 192–194°C |

| Electron Density | Lower (para-NO₂) | Higher (meta-NO₂) |

Research Challenges and Future Directions

Data Gaps

-

Biological Screening: No in vitro or in vivo studies are publicly reported.

-

Toxicological Profile: Acute and chronic toxicity data are unavailable.

Recommended Studies

-

Anticancer Screening: Test against NCI-60 cell line panel.

-

ADMET Profiling: Assess permeability (Caco-2 assay) and metabolic stability (microsomal incubation).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume